2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid 2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 2418692-65-4
VCID: VC6548009
InChI: InChI=1S/C9H14O3/c10-8(11)5-9-3-1-7(2-4-9)12-6-9/h7H,1-6H2,(H,10,11)
SMILES: C1CC2(CCC1OC2)CC(=O)O
Molecular Formula: C9H14O3
Molecular Weight: 170.208

2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid

CAS No.: 2418692-65-4

Cat. No.: VC6548009

Molecular Formula: C9H14O3

Molecular Weight: 170.208

* For research use only. Not for human or veterinary use.

2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid - 2418692-65-4

Specification

CAS No. 2418692-65-4
Molecular Formula C9H14O3
Molecular Weight 170.208
IUPAC Name 2-(2-oxabicyclo[2.2.2]octan-4-yl)acetic acid
Standard InChI InChI=1S/C9H14O3/c10-8(11)5-9-3-1-7(2-4-9)12-6-9/h7H,1-6H2,(H,10,11)
Standard InChI Key NDXJYEQRRQIZGC-UHFFFAOYSA-N
SMILES C1CC2(CCC1OC2)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 2-oxabicyclo[2.2.2]octane core, a saturated bicyclic system comprising a six-membered ring fused with a three-membered ether ring (Fig. 1). The oxygen atom at the 2-position introduces polarity, while the bicyclo[2.2.2] framework ensures conformational rigidity. The acetic acid moiety at the 4-position provides a carboxylate group for further functionalization .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2418692-65-4
Molecular FormulaC9H14O3\text{C}_9\text{H}_{14}\text{O}_3
Molecular Weight170.21 g/mol
IUPAC Name2-(2-oxabicyclo[2.2.2]octan-4-yl)acetic acid
SMILESC1CC2(CCC1OC2)CC(=O)O
InChIKeyNDXJYEQRRQIZGC-UHFFFAOYSA-N

Physicochemical Properties

Experimental data on solubility and stability remain limited, but computational models predict moderate water solubility due to the polar ether and carboxylic acid groups. The logP value is estimated at 0.9–1.2, indicating lower lipophilicity than analogous phenyl-containing compounds .

Synthesis and Availability

Synthetic Routes

While no direct synthesis protocol for 2-(2-oxabicyclo[2.2.2]octan-4-yl)acetic acid is publicly documented, related 2-oxabicyclo[2.2.2]octane derivatives are synthesized via iodocyclization of cyclohexene-containing precursors. For example, alkenyl alcohols treated with molecular iodine in acetonitrile yield iodinated intermediates, which are subsequently functionalized . The acetic acid moiety may be introduced through hydrolysis of nitrile intermediates or carboxylation reactions.

SupplierCountryStatus
Shanghai Haohong Scientific Co., Ltd.ChinaDiscontinued

Applications in Medicinal Chemistry

Bioisosteric Replacement of Aromatic Rings

The 2-oxabicyclo[2.2.2]octane core serves as a saturated bioisostere for phenyl rings, addressing limitations such as high lipophilicity and metabolic instability . Key advantages include:

  • Enhanced Solubility: Replacement of phenyl with 2-oxabicyclo[2.2.2]octane in Imatinib analogs increased aqueous solubility by 3-fold .

  • Improved Metabolic Stability: Oxidative metabolism at the phenyl ring is mitigated, extending half-life in hepatic microsomes .

  • Reduced Toxicity: The absence of aromatic systems minimizes DNA intercalation risks.

Case Studies in Drug Design

  • Imatinib Analog: Substituting phenyl with 2-oxabicyclo[2.2.2]octane improved solubility (from 0.12 mg/mL to 0.38 mg/mL) and reduced logP (from 3.1 to 2.4) .

  • Vorinostat (SAHA) Derivative: Incorporation of the core yielded a potent histone deacetylase inhibitor with comparable activity to the parent drug .

Future Directions and Challenges

Research Priorities

  • Pharmacological Profiling: Systematic studies on bioavailability, toxicity, and target engagement are needed.

  • Synthetic Optimization: Development of scalable routes for large-scale production.

  • Derivatization Libraries: Exploration of ester, amide, and ketone derivatives for structure-activity relationships.

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